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Compound of Interest

Compound Name: Hexabromoethane

Cat. No.: B014528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of
hexabromoethane (C:zBrs), a fully brominated hydrocarbon of significant interest in various
chemical and pharmaceutical research areas. This document outlines the key crystallographic
parameters, a detailed experimental protocol for structure determination, and a visual
representation of the analytical workflow.

Introduction

Hexabromoethane is a yellowish-white crystalline solid with the chemical formula CzBre.[1] ItS
structure consists of an ethane backbone with all hydrogen atoms substituted by bromine.[1]
Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is
crucial for predicting its physical and chemical properties, including its reactivity, stability, and
potential interactions in biological systems. This guide summarizes the key findings from X-ray
crystallographic studies of hexabromoethane.

Crystallographic Data

The crystal structure of the orthorhombic modification of hexabromoethane has been
determined by X-ray analysis.[2] The molecule is observed to be in a "trans" configuration and
possesses a center of symmetry and a plane of symmetry.[2] The key crystallographic data are
summarized in the table below.
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Parameter Value Reference
Crystal System Orthorhombic [2]
Space Group Pnma [2]
Molecules per Unit Cell (2) 4 [2]
C-C Bond Length 1.52 A (assumed) [2]
C-Br Bond Length 1.93 A [2]
Valency Angles 113°, 108° [2]
Intermolecular Br-Br Distance 3.7-38A [2]

Experimental Protocols: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of hexabromoethane was achieved through single-
crystal X-ray diffraction. While the specific detailed experimental parameters for the original
studies are not fully available, a general and representative protocol for the analysis of a small
organic molecule crystal, such as hexabromoethane, is outlined below.

3.1. Crystal Growth and Selection

High-quality single crystals of hexabromoethane are grown, typically through slow evaporation
of a suitable solvent or by sublimation. A suitable crystal, free of significant defects and of an
appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope.

3.2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This is often achieved by
adhering the crystal to the tip of a thin glass fiber or a cryo-loop using a minimal amount of a
non-diffracting adhesive like epoxy or oil.

3.3. Data Collection
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The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Ka
or Cu Ka radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K)
using a cryostream to minimize thermal vibrations and potential radiation damage.

The diffractometer rotates the crystal through a series of angles while it is irradiated with X-
rays. The diffracted X-ray beams are recorded by the detector, generating a unique diffraction
pattern of spots. A complete dataset is collected by systematically rotating the crystal to cover
all unique reflections.

3.4. Data Processing

The raw diffraction data are processed to determine the unit cell parameters, crystal system,
and space group. The intensities of the diffraction spots are integrated and corrected for
various experimental factors (e.g., Lorentz and polarization effects, absorption).

3.5. Structure Solution and Refinement

The processed data are used to solve the crystal structure, which involves determining the
initial positions of the atoms in the asymmetric unit. For small molecules, direct methods are
commonly employed. The initial structural model is then refined against the experimental data
using least-squares methods. This iterative process adjusts the atomic coordinates, and
thermal displacement parameters to achieve the best possible fit between the calculated and
observed diffraction patterns.

3.6. Structure Validation

The final refined crystal structure is validated using various crystallographic checks to ensure
its quality and chemical reasonableness. This includes examining bond lengths, bond angles,
and torsion angles, as well as checking for any unresolved electron density or other anomalies.
The final structural information is typically deposited in a crystallographic database in the form
of a Crystallographic Information File (CIF).

Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure via single-crystal X-ray diffraction is depicted
in the following diagram.
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A flowchart of the single-crystal X-ray diffraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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